molecular formula C10H5ClN2O B8302008 3-(2-Chlorooxazol-5-yl)benzonitrile

3-(2-Chlorooxazol-5-yl)benzonitrile

Cat. No. B8302008
M. Wt: 204.61 g/mol
InChI Key: ADQGCIOABFRLBD-UHFFFAOYSA-N
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Patent
US08815909B2

Procedure details

30% H2O2 (28.7 mL, 281.0 mmol) was slowly added to a 0° C. mixture of 3-(2-chlorooxazol-5-yl)benzonitrile (8.20 gm, 40.10 mmol) and K2CO3 (3.88 gm, 28.10 mmol) in DMSO (75 mL). The ice bath was removed and the reaction mixture was stirred at rt. After 24 h the reaction mixture was partitioned between EtOAc and water. The organic phase was isolated, washed with saturated aqueous NaCl (2×), dried over MgSO4, filtered and concentrated to give the product, 3-(2-chlorooxazol-5-yl)benzamide, (7.00 gm, 31.40 mmol, 78% yield) as a light yellow solid. Anal. Calcd. for C10H7ClN2O2 m/z 222.0, found: 223.0 (M+H)+. Crude product was used without purification.
Name
Quantity
28.7 mL
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Name
Quantity
3.88 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
OO.[Cl:3][C:4]1[O:5][C:6]([C:9]2[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=2)[C:12]#[N:13])=[CH:7][N:8]=1.C([O-])([O-])=[O:18].[K+].[K+]>CS(C)=O>[Cl:3][C:4]1[O:5][C:6]([C:9]2[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=2)[C:12]([NH2:13])=[O:18])=[CH:7][N:8]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
28.7 mL
Type
reactant
Smiles
OO
Step Two
Name
Quantity
8.2 g
Type
reactant
Smiles
ClC=1OC(=CN1)C=1C=C(C#N)C=CC1
Name
Quantity
3.88 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
75 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
CUSTOM
Type
CUSTOM
Details
After 24 h the reaction mixture was partitioned between EtOAc and water
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The organic phase was isolated
WASH
Type
WASH
Details
washed with saturated aqueous NaCl (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1OC(=CN1)C=1C=C(C(=O)N)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 31.4 mmol
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 111.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.